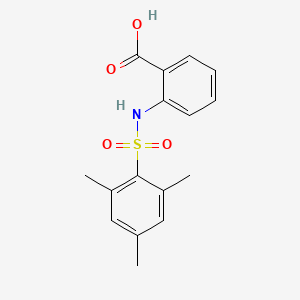

2-(2,4,6-Trimethyl-benzenesulfonylamino)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

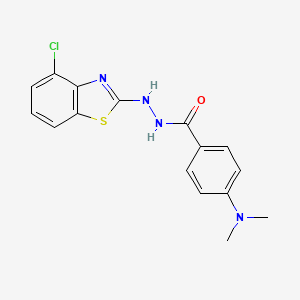

The compound “2-(2,4,6-Trimethyl-benzenesulfonylamino)-benzoic acid” is a benzoic acid derivative with a sulfonylamino group attached to the benzene ring. The sulfonylamino group is further substituted with a 2,4,6-trimethylbenzene group .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the benzoic acid) attached to a sulfonylamino group, which is further substituted with a 2,4,6-trimethylbenzene group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing sulfonyl groups are known to undergo a variety of reactions. For example, sulfonyl chlorides can react with amines to form sulfonamides .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques: The development of synthetic methods for benzoic acid derivatives, including 2,4,6-trimethyl benzoic acid, has been reviewed, highlighting various synthetic routes and the potential for industrialization (Hong Jia-lian, 2002) Synthesis and Application of 2,4,6-Trimethyl Benzoic Acid.

- Structural Studies: Research on benzenesulfonylamino compounds, including studies on their crystal structures, showcases variations in L-tyrosine backbone conformation, intramolecular aromatic π–π stacking, and short C-H⋯O interactions, which are crucial for understanding the chemical behavior and potential applications of similar compounds (Muneeb Hayat Khan et al., 2011) Structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and 2-(toluene-4-sulfonylamino)-3-[4-(toluene-4-sulponyl-oxy)-phenyl]-propionic acid: Variations in L-tyrosine backbone conformation, intramolecular aromatic π-π stacking and short C-H⋯O interactions.

Applications in Drug Development

- Antiviral Research: Benzenesulfonylamino compounds have been explored for their antiviral properties, particularly as inhibitors of adenovirus replication. The study on 2-[2-Benzoylamino)benzoylamino]benzoic acid analogues revealed specific structural features that contribute to their potency as antiviral agents, providing insights that could be relevant for the development of therapies based on similar compounds (C. Öberg et al., 2012) Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication.

Material Science and Biochemistry

- Functional Materials: The electrotransport properties of organic electrolytes through polyethylene films grafted with amino acid derivatives demonstrate the utility of benzoic acid derivatives in the development of selective separation and concentration techniques, which could be applied in various industrial and environmental processes (Kazunori Yamada et al., 2003) Electrotransport of organic electrolytes through 2‐(dimethylamino)ethyl methacrylate–grafted polyethylene films and their separation and concentration.

- Cancer Metabolism Targeting: A study on methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, a novel and dual malate dehydrogenase inhibitor, showcases the potential of trimethyl benzoic acid derivatives in targeting cancer metabolism, indicating a promising approach for developing novel anticancer therapeutics (R. Naik et al., 2017) Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism.

Eigenschaften

IUPAC Name |

2-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10-8-11(2)15(12(3)9-10)22(20,21)17-14-7-5-4-6-13(14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVASKVMDGEDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2801197.png)

![Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2801198.png)

![1-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2,3-dihydro-1H-indole](/img/structure/B2801200.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide](/img/structure/B2801201.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2801211.png)